(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine hydrochloride
Overview
Description
“(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1052548-86-3 . It has a molecular weight of 250.12 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The compound has the following SMILES string: NCc1cc (Cl)c2OCCCOc2c1 . The InChI code for the compound is 1S/C10H12ClNO2/c11-8-4-7 (6-12)5-9-10 (8)14-3-1-2-13-9/h4-5H,1-3,6,12H2 .Physical and Chemical Properties Analysis
The compound has a melting point of 16-17 degrees Celsius .Scientific Research Applications
1. Biological Activity of Benzodiazepines and Analogues
Research into benzodiazepine analogues, such as certain 3-benzazepines, has shown significant cytotoxicity to human promyelotic leukemia HL-60 cells. Some compounds in this category have shown enhanced decay of ascorbic acid in rat brain homogenate and inhibited the multidrug resistance (MDR) P-glycoprotein efflux pump in mouse lymphoma cells, indicating potential applications in cancer treatment and overcoming drug resistance (Kawase, Saito, & Motohashi, 2000).
2. Antipsychotic and Mood Disorder Treatments
Compounds like Lurasidone, a novel benzisothiazole second-generation antipsychotic, have been developed for treating psychotic and major affective disorders. This compound has shown efficacy and tolerability for short-term treatment of schizophrenia and acute bipolar depression, highlighting the ongoing development of new therapeutic agents within this chemical space for addressing complex mental health conditions (Pompili et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9;/h4-5H,1-3,6,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCGWCGQIRQRTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CN)Cl)OC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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